molecular formula C13H16FNO4 B6717660 Methyl 3-[(4-fluoro-2-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoate

Methyl 3-[(4-fluoro-2-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoate

Cat. No.: B6717660
M. Wt: 269.27 g/mol
InChI Key: TVXCQGWRBWHTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-fluoro-2-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoate is an organic compound that belongs to the class of esters It features a complex structure with a benzoyl group substituted with a fluorine atom and a methyl group, an amino group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(4-fluoro-2-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 4-fluoro-2-methylbenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with an appropriate amine to form the benzoyl amide intermediate.

    Esterification: The benzoyl amide is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

    Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

Methyl 3-[(4-fluoro-2-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism by which Methyl 3-[(4-fluoro-2-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Methyl 4-fluoro-2-methylbenzoate
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 4-fluoro-3-methoxybenzoate

Comparison: Methyl 3-[(4-fluoro-2-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoate is unique due to the presence of both a hydroxy group and an amino group in its structure, which can participate in a variety of chemical reactions. This makes it more versatile compared to similar compounds that may lack these functional groups. Additionally, the fluorine atom on the benzoyl ring can influence the compound’s reactivity and stability, providing distinct advantages in certain applications.

Properties

IUPAC Name

methyl 3-[(4-fluoro-2-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-8-6-9(14)4-5-10(8)11(16)15-7-13(2,18)12(17)19-3/h4-6,18H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXCQGWRBWHTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)NCC(C)(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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